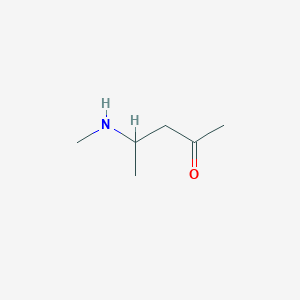

4-(Methylamino)pentan-2-one

Description

4-(Methylamino)pentan-2-one (MAP) is a ketone derivative containing a methylamino group at the fourth carbon of a pentan-2-one backbone. Its molecular formula is C₆H₁₃NO, with a molecular weight of 115.17 g/mol. The compound exhibits unique reactivity due to the presence of both a ketone and a secondary amine group. Protonation of the amino group at low pH (e.g., pH 2.0) enhances the electrophilicity of the ortho-position in related intermediates, influencing its role in nucleophilic addition reactions . MAP is primarily utilized in synthetic organic chemistry, particularly in the formation of sulfone derivatives and other Michael addition products.

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

4-(methylamino)pentan-2-one |

InChI |

InChI=1S/C6H13NO/c1-5(7-3)4-6(2)8/h5,7H,4H2,1-3H3 |

InChI Key |

ZZNHGYWZZHEEDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)pentan-2-one typically involves the reaction of 2-pentanone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)pentan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo substitution reactions, where the methylamino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

4-(Methylamino)pentan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Methylamino)pentan-2-one involves its interaction with monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. By inhibiting the reuptake of these neurotransmitters, the compound increases their concentration in the synaptic cleft, leading to enhanced stimulant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogs: Ketones Without Amino Substituents

Pentan-2-one (C₅H₁₀O)

- Molecular Weight : 86.13 g/mol.

- Key Features: A simple aliphatic ketone lacking functional groups beyond the carbonyl.

- Comparison with MAP: The absence of the methylamino group reduces its reactivity in nucleophilic reactions. Unlike MAP, pentan-2-one cannot participate in pH-dependent protonation or form hydrogen bonds via an amine.

4-Methylpentan-2-one (CAS 108-10-1, C₆H₁₂O)

- Molecular Weight : 100.16 g/mol .

- Key Features : A branched-chain ketone with a methyl group at the fourth carbon. Widely used as a solvent (e.g., "MIBK").

- Comparison with MAP: The methyl substituent increases steric hindrance compared to pentan-2-one, but the lack of an amino group limits its utility in reactions requiring basicity or hydrogen bonding.

2.2. Functional Group Variations

4-(4-Methylphenyl)pentan-2-one (CAS 69657-27-8, C₁₂H₁₆O)

- Molecular Weight : 176.26 g/mol .

- Key Features : An aromatic ketone with a 4-methylphenyl substituent.

- Unlike MAP, this compound lacks a reactive amino group, making it less versatile in acid-catalyzed reactions.

4-Methyl-4-(methylsulfanyl)pentan-2-one (CAS 23550-40-5, C₇H₁₂OS)

- Molecular Weight : 144.23 g/mol .

- Key Features : Contains a sulfanyl (-S-) group, which imparts thioether-like reactivity.

- Comparison with MAP: The sulfanyl group enables participation in sulfur-specific reactions (e.g., oxidation to sulfoxides), whereas MAP’s amino group facilitates pH-dependent reactivity and hydrogen bonding.

2.3. Amino-Alcohol Derivatives

4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol (CAS 1155073-68-9, C₁₂H₂₇NO)

- Molecular Weight : 201.35 g/mol .

- Key Features : Combines a hydroxyl group with a secondary amine.

- Comparison with MAP : The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, making this compound more polar than MAP. However, the absence of a ketone limits its use in carbonyl chemistry.

Data Table: Key Properties of MAP and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Reactivity Features |

|---|---|---|---|---|---|

| 4-(Methylamino)pentan-2-one (MAP) | Not Provided | C₆H₁₃NO | 115.17 | Ketone, Secondary Amine | pH-dependent amine protonation; Michael acceptor |

| Pentan-2-one | 107-87-9 | C₅H₁₀O | 86.13 | Ketone | Simple carbonyl reactivity |

| 4-Methylpentan-2-one | 108-10-1 | C₆H₁₂O | 100.16 | Ketone, Methyl Branch | Steric hindrance; solvent properties |

| 4-(4-Methylphenyl)pentan-2-one | 69657-27-8 | C₁₂H₁₆O | 176.26 | Ketone, Aromatic Ring | π-π interactions; low polarity |

| 4-Methyl-4-(methylsulfanyl)pentan-2-one | 23550-40-5 | C₇H₁₂OS | 144.23 | Ketone, Sulfanyl Group | Sulfur-specific reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.